β-Amino Acid vs. α-Amino Acid Backbone
The target compound is the only chrysin–amino acid conjugate in the foundational Veselovskaya et al. (2008) series to incorporate a β-amino acid (beta-alanine, n=2) rather than an α-amino acid. The synthesis produced N-protected beta-alanine derivatives (compounds 15, 17, 19 with Boc, Cbz, and Tos protecting groups respectively), alongside α-amino acid conjugates of glycine (2, 8), L-alanine (3, 9), L-valine (4, 10), L-leucine (5, 11), L-isoleucine (6, 12), L-methionine (13), and L-phenylalanine (7, 14) [1]. The beta-alanine linker extends the carboxylate group by one additional methylene unit compared with glycine, altering the distance between the flavone core and the terminal carboxylate, which is a critical determinant of target binding pose and peptide transporter recognition.
| Evidence Dimension | Amino acid backbone architecture (α vs. β) and carboxylate-flavone distance |
|---|---|
| Target Compound Data | Beta-alanine (H2N-CH2-CH2-COOH); two methylene units between amide nitrogen and carboxylate; MW 383.4; CAS 1010891-55-0 |
| Comparator Or Baseline | Glycine conjugate (H2N-CH2-COOH): one methylene unit; MW 369.3; L-alanine conjugate: α-methyl branch; L-leucine conjugate: α-isobutyl branch; All α-amino acids with one carbon between N and COOH |
| Quantified Difference | One additional methylene spacer (β-alanine vs. glycine); absence of α-substituent (vs. all other α-amino acid conjugates); distinct conformational flexibility profile |
| Conditions | Structural comparison based on reported synthetic compounds in Veselovskaya et al. 2008; no comparative co-assay data available for the beta-alanine conjugate specifically |
Why This Matters
The β-amino acid architecture confers differential metabolic stability (resistance to α-peptidases) and altered peptide transporter recognition, making the beta-alanine conjugate a chemically distinct tool compound for probing structure-activity relationships where linker length and backbone geometry are variables of interest.
- [1] Veselovskaya, M. V., Garazd, M. M., Ogorodniichuk, A. S., Garazd, Ya. L., & Khilya, V. P. (2008). Synthesis of amino-acid derivatives of chrysin. Chemistry of Natural Compounds, 44(6), 704–711. doi:10.1007/s10600-009-9194-4. View Source
